LogP: 4-Fluoro vs. N‑Methyl‑4‑Chloro
The experimentally determined logP of {2-[(4-fluoro-phenylamino)-methyl]-phenyl}-methanol is 3.00, compared to 3.52 for the structurally related N‑methyl‑4‑chloro analog [2-[(4-chlorophenyl)methylamino]phenyl]methanol (CAS 123401-94-5) [1][2]. The ΔlogP of approximately –0.52 log units indicates that the 4-fluoro substitution confers moderately lower lipophilicity than the 4-chloro/N-methyl combination, a difference that can translate into measurably higher aqueous solubility and altered membrane permeability in cell-based assays [1].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | LogP = 3.00 (experimental) |
| Comparator Or Baseline | N-Methyl-4-chloro analog: LogP = 3.52 (experimental). Note: comparator carries an additional N-methyl group; direct 4-chloro secondary amine analog not commercially indexed with logP data. |
| Quantified Difference | ΔLogP ≈ –0.52 (target less lipophilic) |
| Conditions | Experimental logP determination; data sourced from ChemSrc physicochemical databases. |
Why This Matters
Lower logP can improve aqueous solubility and reduce non-specific protein binding, critical parameters when selecting building blocks for fragment-based drug discovery or optimizing oral bioavailability.
- [1] ChemSrc. (2024). [2-[(4-fluoroanilino)methyl]phenyl]methanol – Physicochemical Properties (CAS 436099-77-3). LogP = 3.00310. View Source
- [2] ChemSrc. (2024). [2-[(4-chlorophenyl)methylamino]phenyl]methanol – Physicochemical Properties (CAS 123401-94-5). LogP = 3.51740. View Source
